Methyl aminolevulinate

Übersicht

Beschreibung

Methylaminolävulinat ist eine Verbindung, die hauptsächlich in der photodynamischen Therapie eingesetzt wird. Es ist ein Prodrug, das zu Protoporphyrin IX, einem Photosensibilisator, metabolisiert wird. Diese Verbindung wird unter dem Markennamen Metvix vermarktet und zur Behandlung von nicht-melanotischen Hautkrebsarten, einschließlich Basalzellkarzinomen, eingesetzt .

Vorbereitungsmethoden

Methylaminolävulinat wird durch Veresterung von 5-Aminolävulininsäure synthetisiert. Die Reaktion beinhaltet die Verwendung von Methanol und einem sauren Katalysator zur Herstellung des Methylesters. Industrielle Produktionsverfahren beinhalten typischerweise großtechnische Veresterungsprozesse unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Methylaminolävulinat unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann zu Protoporphyrin IX oxidiert werden, was ein Schlüssels Schritt bei seiner Aktivierung als Photosensibilisator ist.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Sauerstoff und Licht, die für seine Aktivierung in der photodynamischen Therapie unerlässlich sind. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Protoporphyrin IX .

Wissenschaftliche Forschungsanwendungen

Treatment of Actinic Keratosis

Actinic keratosis is a precancerous skin condition resulting from prolonged sun exposure. Methyl aminolevulinate has been extensively studied for its efficacy in treating this condition.

Clinical Efficacy

A retrospective study involving 57 patients demonstrated that photodynamic therapy with this compound significantly improved clinical outcomes, particularly for facial lesions. The study reported a higher response rate and longer remission duration for facial lesions compared to those on the scalp and hands .

| Study | Number of Patients | Lesion Location | Response Rate | Remission Duration |

|---|---|---|---|---|

| Fernández-Guarino et al. (2008) | 57 | Face, Scalp, Hands | Higher for face | Longer for face |

Treatment of Basal Cell Carcinoma

This compound is also used in the treatment of nodular basal cell carcinoma (BCC). A five-year follow-up study comparing PDT with this compound to excision surgery showed promising results.

Long-Term Outcomes

The study included 97 patients and found that the sustained complete response rate at five years was 76% for the this compound group compared to 96% for the surgical group. However, the cosmetic outcomes were significantly better in the PDT group .

| Treatment Method | Sustained Complete Response Rate | Cosmetic Outcome |

|---|---|---|

| This compound PDT | 76% | Excellent/Good: 87% |

| Excision Surgery | 96% | Excellent/Good: 54% |

Patient Self-Application of PDT

Recent studies have explored the feasibility of patient self-application of this compound daylight photodynamic therapy (DL-PDT). A study conducted in Germany revealed high levels of patient satisfaction and effectiveness when patients applied the treatment themselves.

Patient Satisfaction and Effectiveness

In this open-label study with 50 elderly patients, 94% reported satisfaction with the treatment process, and at three months post-treatment, 62% of lesions were completely clear .

| Parameter | Outcome |

|---|---|

| Overall Satisfaction | 94% |

| Complete Clearance Rate | 62% |

Comparison with Other Treatments

This compound has been shown to be equally effective as other treatments such as aminolevulinic acid in managing actinic keratosis and basal cell carcinoma . A comparative analysis indicates that both treatments yield similar efficacy but may differ in patient tolerability and cosmetic outcomes.

Wirkmechanismus

The mechanism of action of methyl aminolevulinate involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon exposure to light of appropriate wavelength, produces singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. The molecular targets include cellular organelles and pathways involved in apoptosis .

Vergleich Mit ähnlichen Verbindungen

Methylaminolävulinat wird häufig mit 5-Aminolävulininsäure verglichen, einer anderen Verbindung, die in der photodynamischen Therapie eingesetzt wird. Beide Verbindungen sind zwar wirksam, aber Methylaminolävulinat ist lipophiler, wodurch es die lipidreiche Umgebung von Talg effektiver durchdringen kann. Dies macht es besonders nützlich für die Behandlung von Erkrankungen wie Acne vulgaris. Andere ähnliche Verbindungen umfassen Aminolävulininsäuremethylester und Methyl-delta-Aminolävulinat .

Biologische Aktivität

Methyl aminolevulinate (MAL) is a synthetic porphyrin precursor that plays a significant role in photodynamic therapy (PDT), particularly for the treatment of non-hyperkeratotic, non-pigmented actinic keratosis and superficial basal cell carcinoma. This article delves into the biological activity of MAL, examining its mechanisms, efficacy, and clinical applications, supported by data tables and case studies.

MAL acts as a prodrug that is metabolized into protoporphyrin IX (PpIX), a potent photosensitizer. Upon application to the skin lesions, MAL accumulates in the target tissues. When exposed to specific wavelengths of light (typically red light), PpIX generates reactive oxygen species (ROS), including singlet oxygen, which leads to cellular damage and apoptosis in malignant cells. The mechanism can be summarized as follows:

- Application : MAL cream is applied to the affected area.

- Metabolism : MAL is converted to PpIX within the cells.

- Light Activation : Exposure to light activates PpIX, producing ROS.

- Cell Death : ROS induce oxidative stress leading to cell death.

Efficacy in Clinical Studies

MAL has been extensively studied for its efficacy in treating actinic keratosis and basal cell carcinoma. Below is a summary of findings from relevant studies:

Case Studies

-

Actinic Keratosis Treatment :

A retrospective study evaluated patients with multiple actinic keratoses treated with MAL-PDT. The results showed a significant reduction in lesion counts post-treatment, with a high patient satisfaction rate regarding cosmetic outcomes. -

Superficial Basal Cell Carcinoma :

In a clinical trial comparing MAL-PDT to traditional surgical methods, patients receiving MAL-PDT exhibited comparable long-term clearance rates with fewer adverse effects, highlighting its potential as a non-invasive treatment option.

Biological Activity Insights

Research indicates that the biological activity of MAL is influenced by several factors:

- Concentration and Exposure Time : Optimal concentrations (e.g., 0.5 mM) and exposure times (e.g., 5 hours) have been determined for maximum efficacy in PDT protocols .

- Cellular Response : Different cell lines exhibit varying sensitivity to MAL-PDT, suggesting that individual tumor characteristics may influence treatment outcomes .

- Adverse Effects : While generally well-tolerated, some patients may experience localized erythema or swelling post-treatment, which are typically transient .

Eigenschaften

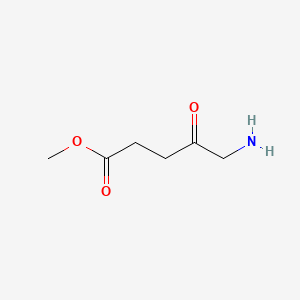

IUPAC Name |

methyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUAYBAIHCDHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048570 | |

| Record name | Methyl aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 2.20e+02 g/L | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33320-16-0 | |

| Record name | Methyl aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl aminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL AMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.